molecular formula C11H9F3O4 B13703616 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13703616
M. Wt: 262.18 g/mol
InChI Key: ASIZBZNEFKKFQS-UHFFFAOYSA-N
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Description

3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. . The methoxy group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the 2-oxopropanoic acid moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups and the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

3-[5-methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C11H9F3O4/c1-18-7-2-3-8(11(12,13)14)6(4-7)5-9(15)10(16)17/h2-4H,5H2,1H3,(H,16,17)

InChI Key

ASIZBZNEFKKFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C(=O)O

Origin of Product

United States

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